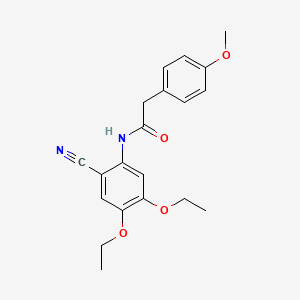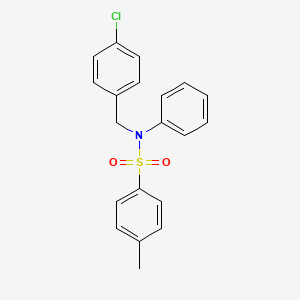![molecular formula C23H18N2O6 B3610566 N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-nitrobenzamide](/img/structure/B3610566.png)
N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-nitrobenzamide
説明
N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK-J4 and has been widely studied for its ability to inhibit the activity of the histone demethylase enzyme, JMJD3.
科学的研究の応用
N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-nitrobenzamide has been widely studied for its potential applications in various fields, including cancer research, immunology, and neurology. In cancer research, this compound has been shown to inhibit the activity of JMJD3, which is involved in the regulation of gene expression and has been implicated in the development and progression of various types of cancer. Inhibition of JMJD3 by this compound has been shown to lead to decreased proliferation and increased apoptosis of cancer cells.
In immunology, this compound has been shown to modulate the activity of immune cells, including T cells and macrophages. This compound has been shown to inhibit the production of pro-inflammatory cytokines by these cells, suggesting that it may have potential applications in the treatment of inflammatory diseases.
In neurology, this compound has been shown to modulate the activity of microglia, which are immune cells in the brain that play a role in neuroinflammation. Inhibition of JMJD3 by this compound has been shown to lead to decreased activation of microglia and decreased neuroinflammation, suggesting that it may have potential applications in the treatment of neuroinflammatory diseases.
作用機序
The mechanism of action of N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-nitrobenzamide involves the inhibition of the activity of the histone demethylase enzyme, JMJD3. This enzyme is involved in the regulation of gene expression and has been implicated in the development and progression of various diseases, including cancer, inflammatory diseases, and neuroinflammatory diseases. Inhibition of JMJD3 by this compound leads to changes in gene expression that result in decreased proliferation and increased apoptosis of cancer cells, decreased production of pro-inflammatory cytokines by immune cells, and decreased activation of microglia in the brain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to lead to decreased proliferation and increased apoptosis. In immune cells, it has been shown to lead to decreased production of pro-inflammatory cytokines. In the brain, it has been shown to lead to decreased activation of microglia and decreased neuroinflammation.
実験室実験の利点と制限
One of the advantages of using N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-nitrobenzamide in lab experiments is its specificity for JMJD3. This compound has been shown to inhibit the activity of JMJD3 without affecting other histone demethylases. Another advantage is its ability to modulate the activity of immune cells and microglia, making it a useful tool for studying the role of these cells in various diseases.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, and caution should be taken when using it in experiments. Another limitation is its limited solubility, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-nitrobenzamide. One direction is the development of more potent and selective inhibitors of JMJD3. Another direction is the study of the role of JMJD3 in other diseases, such as autoimmune diseases and metabolic disorders. Additionally, the potential use of this compound in combination with other drugs or therapies should be explored. Finally, the use of this compound in animal models should be investigated to determine its potential as a therapeutic agent in various diseases.
特性
IUPAC Name |
N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O6/c1-14-2-4-15(5-3-14)22(26)18-12-20-21(31-11-10-30-20)13-19(18)24-23(27)16-6-8-17(9-7-16)25(28)29/h2-9,12-13H,10-11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSSACNKBKQROH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B3610487.png)


![2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3610513.png)

![N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B3610532.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B3610539.png)
![2-[(2-methoxybenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3610541.png)

![3-(4-tert-butylphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B3610576.png)
![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B3610577.png)
![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-difluorophenyl)acetamide](/img/structure/B3610578.png)
![N-2-biphenylyl-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3610579.png)
![N-(2-ethoxyphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3610586.png)